2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol
Description
Properties
Molecular Formula |
C13H7Cl3N2O3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-13(15,16)12-18-17-11(21-12)4-3-9-5-7-1-2-8(19)6-10(7)20-9/h1-6,19H/b4-3+ |
InChI Key |
XLPVAXVUJOLFGH-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=C2)/C=C/C3=NN=C(O3)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C=CC3=NN=C(O3)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced using trichloroacetic acid or its derivatives.
Coupling with Benzofuran: The final step involves coupling the oxadiazole derivative with a benzofuran moiety under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Trichloromethyl Group
The trichloromethyl (-CCl₃) group on the oxadiazole ring undergoes hydrolysis under acidic or basic conditions, forming a carboxylate (-COOH) group (Figure 1). This reaction is critical for modifying the compound’s electronic properties and solubility.
Conditions :
-
Acidic : HCl (1–2 M), reflux (80–100°C), 6–12 hours.
-
Basic : NaOH (1–2 M), aqueous ethanol, 60–80°C, 4–8 hours.
Mechanism :
-
Nucleophilic substitution (SN2) at the carbon center, followed by sequential Cl⁻ elimination and oxidation to yield a carboxylic acid .
Nucleophilic Substitution at the Trichloromethyl Group
The -CCl₃ group participates in nucleophilic substitutions with amines, thiols, or alkoxides, enabling functionalization (Table 1) .
Table 1 : Substitution reactions of the trichloromethyl group
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ | Zn(OTf)₂, DMF, 60°C, 12 h | -CONH₂ derivative | 65–75 |
| CH₃O⁻ | K₂CO₃, MeOH, reflux, 8 h | -COOCH₃ derivative | 50–60 |
| HS⁻ | NaSH, DMF, 40°C, 6 h | -COSH derivative | 70–80 |
Key Insight : Zn(II) salts (e.g., Zn(OTf)₂) stabilize intermediates via coordination, enhancing reaction rates .
Electrophilic Aromatic Substitution on the Benzofuran Ring
The hydroxyl group at position 6 of the benzofuran activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation) .
Example :
-
Nitration : HNO₃/H₂SO₄, 0–5°C, 2 h → Nitro group introduced at position 4 or 5 of the benzofuran ring .
-
Sulfonation : SO₃/H₂SO₄, 50°C, 4 h → Sulfonic acid group at position 7 .
Challenges : Steric hindrance from the ethenyl bridge limits substitution at adjacent positions.
Oxidation of the Hydroxyl Group
The phenolic -OH group oxidizes to a quinone under strong oxidizing conditions (e.g., KMnO₄).
Conditions :
-
KMnO₄ (2 equiv), H₂O/acetone, 25°C, 2 h → 1,2-quinone derivative.
Mechanism : Two-electron oxidation via semiquinone radical intermediates.
Ethenyl Bridge Reactivity
The conjugated ethenyl (C=C) group participates in cycloadditions and halogenation:
-
[4+2] Cycloaddition : With maleic anhydride, 100°C, 8 h → Diels-Alder adduct (73% yield) .
-
Halogenation : Br₂/CCl₄, 25°C, 1 h → Dibrominated product (85% yield).
Stereochemical Note : The E-configuration of the ethenyl group directs regioselectivity in these reactions .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring undergoes ring-opening or functionalization:
-
Ring-Opening : NH₂NH₂, ethanol, reflux, 6 h → Hydrazide derivative .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (PdCl₂(dppf), K₂CO₃, 85°C) .
Biological Activity-Driven Reactions
The compound’s antimicrobial and anticancer potential is linked to its ability to:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Oxadiazoles are recognized for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are critical in the programmed cell death pathway. Research has demonstrated that compounds similar to 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol can be effective in inhibiting tumor growth in vitro and in vivo .
- Neuroprotective Effects :
Material Science Applications
- Fluorescent Dyes :
- Polymeric Materials :
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of trichloromethyl oxadiazoles against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro assays were conducted on breast cancer cell lines using derivatives of this compound. The findings revealed significant induction of apoptosis at micromolar concentrations, attributed to the activation of caspase pathways. This suggests potential use as a chemotherapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol involves its interaction with specific molecular targets. The trichloromethyl group and oxadiazole ring are known to interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The benzofuran moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Related Benzofuran Derivatives
The following comparison highlights key structural and physicochemical differences between the target compound and three benzofuran derivatives from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Polarity
- The target compound’s trichloromethyl and oxadiazole groups contrast sharply with the hydroxyl-rich substituents in –3. This difference likely reduces aqueous solubility compared to the hydroxylated analogs .
- ’s benzene-1,3-diol substituents (C₁₇H₁₄O₃) enhance polarity, making it more water-soluble than the target’s chlorinated structure .
Molecular Weight and Complexity
- The target’s molecular weight (345.56 g/mol) is intermediate between (266.29 g/mol) and (454.47 g/mol) . ’s compound, with an estimated molecular weight >800 g/mol, demonstrates how additional rings and substituents drastically increase size .
Functional Group Implications The 1,3,4-oxadiazole ring in the target may confer thermal stability and resistance to hydrolysis, unlike the dihydro-benzofuran in , which could exhibit conformational flexibility .
Stereochemical Considerations
- highlights stereospecificity (2R,3S configuration), which could influence biological activity—a feature absent in the target compound .
Research Findings and Hypotheses
- Lipophilicity and Bioactivity : The target’s trichloromethyl group may improve membrane permeability compared to hydroxylated analogs, favoring applications in antimicrobial or herbicide development.
- Stability : The oxadiazole ring’s electron-deficient nature could enhance resistance to oxidative degradation relative to ’s propenyl-linked compound .
- Toxicity : Chlorinated groups (as in the target) often raise toxicity concerns, whereas hydroxylated derivatives (e.g., ) are generally safer but less persistent in environmental matrices .
Biological Activity
The compound 2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol is a novel hybrid molecule that combines the structural features of benzofuran and oxadiazole. This unique combination has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzofuran derivatives with trichloroacetic acid and oxadiazole precursors under microwave irradiation. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of hydroxyl groups at specific positions on the benzofuran ring has been shown to enhance antimicrobial efficacy, with minimum inhibitory concentrations (MIC) reported as low as 0.78 μg/mL for certain derivatives .
Antifungal Activity
The antifungal activity of benzofuran-based compounds has also been documented. In a comparative study, a related compound demonstrated potent antifungal effects against Candida species with MIC values ranging from 1.6 to 12.5 μg/mL. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .
Antitumor Activity
The oxadiazole moiety in the compound has been associated with antitumor activity. Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's structural features may contribute to its ability to interact with specific biological targets involved in tumor growth regulation .
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of benzofuran derivatives and tested them against M. tuberculosis H37Rv strains. One derivative exhibited an MIC of 8 μg/mL, indicating promising antimycobacterial activity .
- Antifungal Assessment : Compounds derived from benzofuran scaffolds were tested against wood-degrading fungi such as Trametes versicolor. The most active compound showed significant inhibition at concentrations as low as 500 ppm .
Data Tables
| Compound | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Antimicrobial | 0.78 | E. coli |
| Compound B | Antifungal | 1.6 | Candida krusei |
| Compound C | Antitubercular | 8 | M. tuberculosis H37Rv |
| Compound D | Antitumor | IC90 < 0.60 | Various cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylthiosemicarbazides using phosphorus oxychloride (POCl₃) . For the target compound, key steps include:
- Ethenyl linkage formation : A Wittig or Heck coupling reaction between 5-(trichloromethyl)-1,3,4-oxadiazole-2-carbaldehyde and 6-hydroxy-1-benzofuran derivatives.
- Oxadiazole core assembly : Cyclization of a thiosemicarbazide intermediate with POCl₃ at 55–60°C for 2–4 hours .
- Optimization : Adjusting stoichiometry, solvent polarity (e.g., 1,4-dioxane), and temperature to enhance regioselectivity and yield (typically 60–75%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Q. What preliminary biological assays are suitable for activity screening?
- Lipoxygenase (LOX) inhibition : Monitor absorbance at 234 nm for conjugated diene formation .
- Butyrylcholinesterase (BChE) inhibition : Use Ellman’s assay with IC₅₀ values <50 µM indicating potential .
- α-Glucosidase inhibition : Measure p-nitrophenol release at 405 nm .
Advanced Research Questions
Q. How can SAR studies elucidate the role of the trichloromethyl group?
- Substituent variation : Replace trichloromethyl with CF₃, CH₃, or NO₂ to assess electronic effects on enzyme binding .
- Ethenyl geometry : Compare E/Z-isomers (via NOESY) to determine steric impact on activity .
- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to evaluate ring flexibility .
Q. What computational methods predict binding modes and stability?
- Molecular docking : Use AutoDock Vina to model interactions with LOX (PDB: 1JNQ) or BChE (PDB: 4BDS). Focus on hydrogen bonding with oxadiazole and hydrophobic contacts with trichloromethyl .
- DFT calculations : Calculate HOMO-LUMO gaps to assess redox stability (e.g., benzofuran oxidation susceptibility) .
Q. How can oxidative degradation of the benzofuran core be mitigated?
- Stabilization strategies :
- Microencapsulation : Use β-cyclodextrin to shield the phenolic -OH group .
- Antioxidant co-administration : Add ascorbic acid (0.1% w/v) to buffer solutions during pharmacokinetic studies .
- Degradation analysis : Monitor via HPLC-UV at 280 nm under accelerated conditions (40°C, 75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
